molecular formula C5H5FN2O B13121157 3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13121157
M. Wt: 128.10 g/mol
InChI Key: FFIKIAXDPVQEFR-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5FN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with fluorinating agents. One common method is the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The aldehyde group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the fluorine atom.

    3-Fluoro-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the methyl group.

    1-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the fluorine atom.

Uniqueness

3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and overall molecular conformation .

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

3-fluoro-1-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C5H5FN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3

InChI Key

FFIKIAXDPVQEFR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)F)C=O

Origin of Product

United States

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